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Compound of Interest

Compound Name: Tetradecyl methane sulfonate

Cat. No.: B3044311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic techniques used for the

identification and characterization of tetradecyl methanesulfonate. By examining experimental

data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-

IR) spectroscopy, and Mass Spectrometry (MS), this document offers a comprehensive

overview for researchers working with this and similar long-chain alkyl methanesulfonates.

Comparisons with dodecyl methanesulfonate and hexadecyl methanesulfonate are included to

highlight the impact of alkyl chain length on spectroscopic properties.

Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for tetradecyl methanesulfonate

and its shorter and longer chain analogs, dodecyl and hexadecyl methanesulfonate. Please

note that while experimental ¹H NMR data for tetradecyl methanesulfonate is available, the ¹³C

NMR and detailed FT-IR data are predicted based on homologous trends due to the current

lack of publicly available experimental spectra.
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Spectroscopic
Technique

Tetradecyl
Methanesulfonate
(C₁₅H₃₂O₃S)

Dodecyl
Methanesulfonate
(C₁₃H₂₈O₃S)

Hexadecyl
Methanesulfonate
(C₁₇H₃₆O₃S)

¹H NMR (CDCl₃)

δ 4.22 (t, 2H, -CH₂-

O-), 3.00 (s, 3H, CH₃-

S), 1.75 (quint, 2H, -

CH₂-CH₂-O-), 1.42-

1.20 (m, 22H, -

(CH₂)₁₁-), 0.88 (t, 3H,

-CH₃)

δ 4.22 (t, 2H, -CH₂-

O-), 3.00 (s, 3H, CH₃-

S), 1.75 (quint, 2H, -

CH₂-CH₂-O-), 1.42-

1.20 (m, 18H, -

(CH₂)₉-), 0.88 (t, 3H, -

CH₃)

δ 4.22 (t, 2H, -CH₂-

O-), 3.00 (s, 3H, CH₃-

S), 1.75 (quint, 2H, -

CH₂-CH₂-O-), 1.42-

1.20 (m, 26H, -

(CH₂)₁₃-), 0.88 (t, 3H,

-CH₃)

¹³C NMR (CDCl₃,

Predicted)

δ 70.5 (-CH₂-O-), 37.5

(CH₃-S), 31.9, 29.6,

29.5, 29.3, 28.9, 25.6,

22.7 (-(CH₂)₁₂-), 14.1

(-CH₃)

δ 70.5 (-CH₂-O-), 37.5

(CH₃-S), 31.9, 29.6,

29.5, 29.3, 28.9, 25.6,

22.7 (-(CH₂)₁₀-), 14.1

(-CH₃)

δ 70.5 (-CH₂-O-), 37.5

(CH₃-S), 31.9, 29.7,

29.6, 29.5, 29.4, 29.3,

28.9, 25.6, 22.7 (-

(CH₂)₁₄-), 14.1 (-CH₃)

FT-IR (cm⁻¹)

~2920, ~2850 (C-H

stretch), ~1350 (S=O

asym stretch), ~1175

(S=O sym stretch),

~970 (S-O-C stretch)

~2920, ~2850 (C-H

stretch), ~1350 (S=O

asym stretch), ~1175

(S=O sym stretch),

~970 (S-O-C stretch)

~2920, ~2850 (C-H

stretch), ~1350 (S=O

asym stretch), ~1175

(S=O sym stretch),

~970 (S-O-C stretch)

Mass Spec. (EI-MS,

m/z)

[M]+ not observed,

fragments at m/z 196

[M-CH₃SO₃H]+, 97

[CH₃SO₃H+H]+, 80

[CH₃SO₂]+, 79

[CH₃SO]+

[M]+ not observed,

fragments at m/z 168

[M-CH₃SO₃H]+, 97

[CH₃SO₃H+H]+, 80

[CH₃SO₂]+, 79

[CH₃SO]+

[M]+ not observed,

fragments at m/z 224

[M-CH₃SO₃H]+, 97

[CH₃SO₃H+H]+, 80

[CH₃SO₂]+, 79

[CH₃SO]+

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols

are based on established methods for the analysis of alkyl methanesulfonates and can be

adapted for specific instrumentation and research needs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the alkyl methanesulfonate in approximately 0.7

mL of deuterated chloroform (CDCl₃).

Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or

higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32 scans.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024-4096 scans, depending on sample concentration and instrument

sensitivity.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual

solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the alkyl methanesulfonate (e.g., 100-1000

ppm) in a suitable solvent such as dichloromethane or ethyl acetate.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.
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GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Injector Temperature: 250 °C.

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a

rate of 10-15 °C/min, and hold for 5-10 minutes.

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-500.

Data Analysis: Identify the compound based on its retention time and the fragmentation

pattern in the mass spectrum. Comparison with a spectral library can aid in identification.

Workflow for Spectroscopic Identification
The following diagram illustrates a general workflow for the spectroscopic identification of an

unknown compound, such as tetradecyl methanesulfonate.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3044311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preliminary Analysis

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Confirmation

Unknown Sample

Solubility & Physical State

FT-IR Spectroscopy NMR Spectroscopy (1H, 13C) Mass Spectrometry (GC-MS)

Functional Group Identification Carbon-Hydrogen Framework Molecular Weight & Fragmentation

Proposed Structure

Comparison with Reference Data

Final Identification

Click to download full resolution via product page

Caption: General workflow for the spectroscopic identification of a chemical compound.
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This guide serves as a foundational resource for the spectroscopic identification of tetradecyl

methanesulfonate. For definitive structural confirmation, it is always recommended to acquire a

full set of experimental data for the compound of interest and compare it with a certified

reference standard.

To cite this document: BenchChem. [Spectroscopic Identification of Tetradecyl
Methanesulfonate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3044311#spectroscopic-identification-of-tetradecyl-
methanesulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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